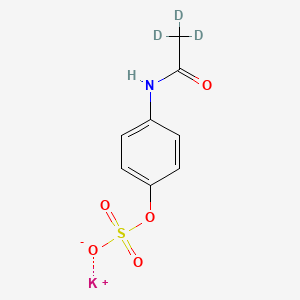

Acetaminophen-D3 sulphate potassium salt

描述

Acetaminophen-D3 sulphate potassium salt is a deuterium-labeled analog of acetaminophen. It is commonly used as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetaminophen in biological samples .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen-D3 sulphate potassium salt involves the deuteration of acetaminophen followed by sulfation and subsequent conversion to the potassium salt. The deuteration process typically involves the use of deuterium oxide (D2O) as a solvent and deuterium gas (D2) as a reagent under controlled conditions. The sulfation step involves the reaction of the deuterated acetaminophen with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form the sulfate ester. Finally, the potassium salt is formed by neutralizing the sulfate ester with potassium hydroxide (KOH) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .

化学反应分析

Types of Reactions

Acetaminophen-D3 sulphate potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone imine derivatives.

Reduction: Reduction reactions can convert the compound back to its parent acetaminophen form.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Quinone imine derivatives.

Reduction: Parent acetaminophen.

Substitution: Various substituted acetaminophen derivatives depending on the nucleophile used.

科学研究应用

Pharmacokinetic Studies

1. Metabolism and Bioavailability

Acetaminophen is primarily metabolized in the liver through conjugation pathways, including glucuronidation and sulfation. The incorporation of deuterium in Acetaminophen-D3 sulfate potassium salt allows researchers to trace metabolic pathways more accurately using mass spectrometry techniques. Studies have demonstrated that the sulfate conjugate accounts for approximately 30%-40% of total metabolites in humans, which is critical for understanding the drug's pharmacokinetics and potential toxicity .

2. Toxicology Research

The use of Acetaminophen-D3 sulfate potassium salt in toxicological studies helps elucidate the mechanisms of acetaminophen-induced hepatotoxicity. For instance, research involving animal models has shown that acute liver failure can occur following excessive doses of acetaminophen. By tracking deuterated metabolites, scientists can better assess the relationship between dose, metabolism, and toxicity .

Analytical Method Development

1. High-Performance Liquid Chromatography (HPLC)

The development of HPLC methods incorporating Acetaminophen-D3 sulfate potassium salt as an internal standard enhances the sensitivity and specificity of acetaminophen quantification in biological samples. This method is crucial for pharmacokinetic studies and therapeutic drug monitoring .

| Method | Advantages |

|---|---|

| HPLC with MS detection | High sensitivity, specificity, and ability to quantify multiple metabolites simultaneously |

| UHPLC-MS/MS | Improved resolution and faster analysis times |

Clinical Applications

1. Pain Management Research

Acetaminophen is widely used as an analgesic and antipyretic agent. Research employing Acetaminophen-D3 sulfate potassium salt has provided insights into its efficacy in pain management across different populations, including pediatric and geriatric patients. Studies have indicated that dosing regimens can be optimized based on pharmacokinetic profiles derived from deuterated forms .

2. Prenatal Exposure Studies

Recent epidemiological studies have raised concerns about prenatal exposure to acetaminophen and its potential association with neurodevelopmental disorders. Using Acetaminophen-D3 sulfate potassium salt allows researchers to trace maternal-fetal transfer and assess the effects of acetaminophen on fetal development more accurately .

Case Studies

1. Acute Liver Failure in Animal Models

A study conducted on Landrace cross large white pigs demonstrated that administration of acetaminophen led to acute liver failure characterized by significant hepatocyte degeneration. The use of Acetaminophen-D3 sulfate potassium salt provided insights into metabolic pathways involved in toxicity, highlighting the importance of sulfation in detoxifying mechanisms .

2. Drug Interaction Studies

Research has shown that co-administration of acetaminophen with other medications (e.g., warfarin) can alter pharmacokinetics significantly. The deuterated form aids in understanding these interactions by providing clear metabolic profiles that help predict adverse effects .

作用机制

The mechanism of action of Acetaminophen-D3 sulphate potassium salt is similar to that of acetaminophen. It exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound acts on the cyclooxygenase (COX) enzymes, particularly COX-2, to reduce the production of prostaglandins. Additionally, it may influence the endogenous cannabinoid system through its metabolites .

相似化合物的比较

Similar Compounds

Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

Acetaminophen sulfate: A sulfate conjugate of acetaminophen, used in similar analytical applications.

Acetaminophen glucuronide: Another metabolite of acetaminophen, used in pharmacokinetic studies

Uniqueness

Acetaminophen-D3 sulphate potassium salt is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification of acetaminophen is required .

生物活性

Acetaminophen-D3 sulphate potassium salt is a deuterium-labeled analog of acetaminophen, primarily utilized in pharmacokinetic studies and as an internal standard in analytical chemistry. This compound exhibits significant biological activity, particularly in the context of pain relief and inflammation reduction through its interaction with cyclooxygenase (COX) enzymes. This article explores the biological activity, metabolic pathways, and clinical implications of this compound, supported by data tables and relevant case studies.

Target Enzymes

This compound primarily targets the COX enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation. The inhibition leads to a decrease in pain perception and inflammatory responses in the body .

Biochemical Pathways

The compound is metabolized mainly in the liver through several pathways:

- Glucuronidation : Approximately 50% of acetaminophen is converted into glucuronide conjugates.

- Sulfation : About 30-40% undergoes sulfation to form sulfate conjugates, including this compound.

- Oxidation : A minor pathway involves cytochrome P450 enzymes, leading to the formation of potentially toxic metabolites .

Pharmacokinetics

This compound is characterized by:

- Absorption : It has an oral bioavailability of approximately 88%, reaching peak plasma concentrations within 90 minutes after ingestion.

- Distribution : The volume of distribution is about 0.9 L/kg, with significant distribution in most body tissues except fat .

- Metabolism : The compound's metabolism results in both active and inactive metabolites, with a notable presence of acetaminophen sulfate as a minor component .

Case Studies

- Acute Liver Failure (ALF) : A study involving patients with acetaminophen overdose highlighted that acetaminophen-D3 sulfate levels were not significantly different between early and late presentation cases. However, glucuronide levels were markedly higher in early cases, indicating a saturation effect on sulfation pathways during overdose situations .

- Metabolic Dysfunction : Research indicated that acetaminophen administration led to mitochondrial dysfunction in liver cells, evidenced by increased plasma lactate and pyruvate levels alongside decreased ATP production. This suggests that while acetaminophen provides analgesic effects, it may also induce metabolic disturbances under certain conditions .

Table 1: Metabolism of Acetaminophen

| Metabolic Pathway | Percentage Contribution | Major Metabolites |

|---|---|---|

| Glucuronidation | ~50% | Phenolic glucuronide |

| Sulfation | 30-40% | Acetaminophen sulfate |

| Oxidative metabolism | Minor | N-acetyl-p-benzoquinone imine (NAPQI) |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~88% |

| Peak Plasma Concentration | ~90 minutes post-ingestion |

| Volume of Distribution | ~0.9 L/kg |

属性

IUPAC Name |

potassium;[4-[(2,2,2-trideuterioacetyl)amino]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670069 | |

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-45-7 | |

| Record name | Potassium 4-[(~2~H_3_)ethanoylamino]phenyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。